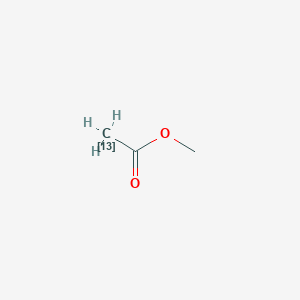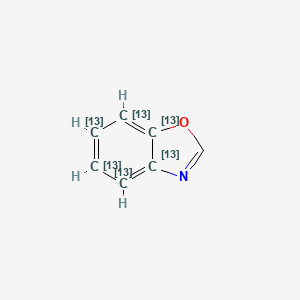
Methyl (~12~C)formate
Übersicht
Beschreibung
Methyl (~12~C)formate, also known as methyl methanoate, is the methyl ester of formic acid. It is a colorless liquid with a pleasant odor, high vapor pressure, and low surface tension. This compound is widely used as a precursor to various commercially important chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (~12~C)formate can be synthesized in the laboratory by the condensation reaction of methanol and formic acid:
HCOOH+CH3OH→HCOOCH3+H2O
Industrial production typically involves the carbonylation of methanol in the presence of a strong base, such as sodium methoxide . This process is highly selective, yielding this compound with a purity of 96% .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (~12~C)formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Hydrolysis: It can be hydrolyzed to formic acid and methanol.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst such as copper.
Hydrolysis: Usually performed with water and an acid or base catalyst.
Major Products
Oxidation: Formic acid.
Reduction: Methanol.
Hydrolysis: Formic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl (~12~C)formate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Employed in the study of metabolic pathways involving formic acid.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of formamide, dimethylformamide, and formic acid
Wirkmechanismus
The mechanism of action of methyl (~12~C)formate involves its interaction with various molecular targets. For instance, during its reduction to methanol, it interacts with hydrogen gas in the presence of a catalyst, leading to the formation of methanol . The pathways involved include dissociative electron attachment and neutral dissociation, which release radicals that initiate further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic acid: The simplest carboxylic acid, used in various chemical syntheses.
Methanol: A simple alcohol, used as a solvent and antifreeze.
Dimethylformamide: A solvent used in chemical reactions and industrial applications.
Uniqueness
Methyl (~12~C)formate is unique due to its high vapor pressure and low surface tension, making it suitable for quick-drying finishes and as a blowing agent for polyurethane foams . Its ability to act as a precursor to various important chemicals also sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
methyl formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+0 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-ULIRUUBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[12CH]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584378 | |
| Record name | Methyl (~12~C)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.041 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-81-9 | |
| Record name | Methyl (~12~C)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1196157-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



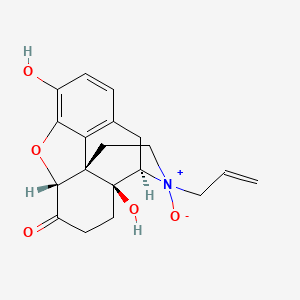



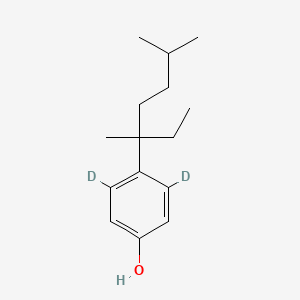



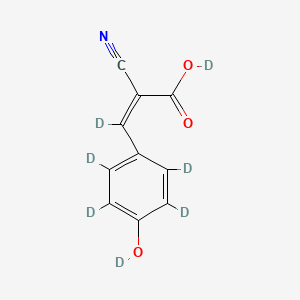
![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)

